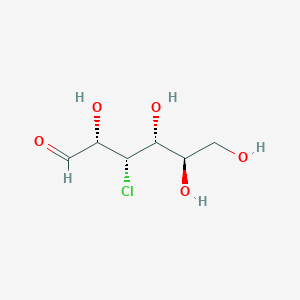![molecular formula C19H26O3 B12354106 11-Ketotestosterone-[16,16,17-d3]](/img/structure/B12354106.png)
11-Ketotestosterone-[16,16,17-d3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Ketotestosterone-[16,16,17-d3] is a deuterium-labeled form of 11-Ketotestosterone, an oxidized form of testosterone. This compound contains a keto group at the C11 position and is related to adrenosterone, an androgen found in trace quantities in humans. In fish, 11-Ketotestosterone functions as the endogenous androgenic sex hormone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ketotestosterone-[16,16,17-d3] involves the incorporation of deuterium atoms at the 16 and 17 positions of 11-Ketotestosterone. This can be achieved through a series of chemical reactions starting from 11β-hydroxyandrostenedione or 11-ketoandrostenedione (adrenosterone). The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 11-Ketotestosterone-[16,16,17-d3] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
11-Ketotestosterone-[16,16,17-d3] undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketoandrostenedione.
Reduction: Conversion to 11β-hydroxytestosterone.
Substitution: Reactions involving the replacement of functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: 11-ketoandrostenedione.
Reduction: 11β-hydroxytestosterone.
Substitution: Products vary depending on the specific substitution reaction.
Scientific Research Applications
11-Ketotestosterone-[16,16,17-d3] has a wide range of scientific research applications, including:
Mechanism of Action
11-Ketotestosterone-[16,16,17-d3] exerts its effects by binding to androgen receptors with high affinity and potency, similar to testosterone. It activates the androgen receptor signaling pathway, leading to the regulation of gene expression involved in various physiological processes. The compound is also involved in the biosynthesis of other androgens and the regulation of glucocorticoid activity .
Comparison with Similar Compounds
Similar Compounds
11β-Hydroxytestosterone: A hydroxylated form of testosterone with similar androgenic activity.
11-Ketoandrostenedione: A precursor in the biosynthesis of 11-Ketotestosterone.
Adrenosterone: An androgen found in trace quantities in humans.
Uniqueness
11-Ketotestosterone-[16,16,17-d3] is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements in scientific research. This labeling also distinguishes it from other similar compounds, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D |
InChI Key |
WTPMRQZHJLJSBO-GFWWJJFOSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC(=O)[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



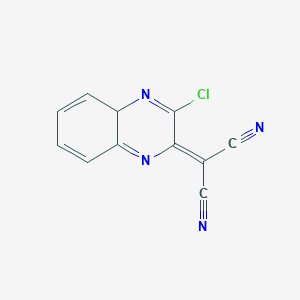
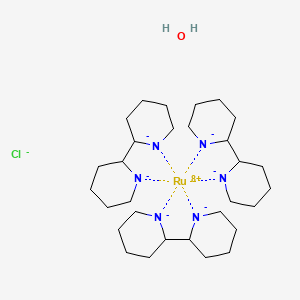
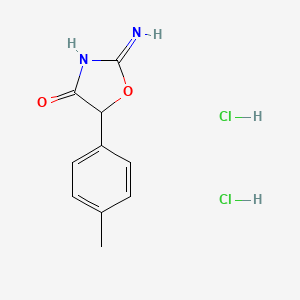

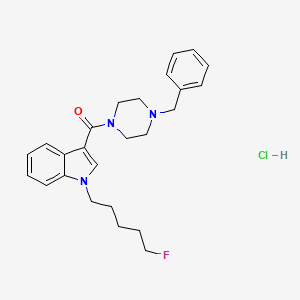
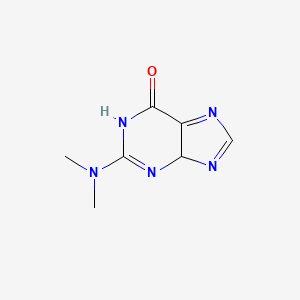
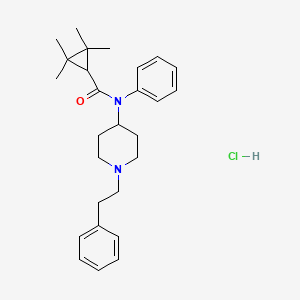
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12354069.png)

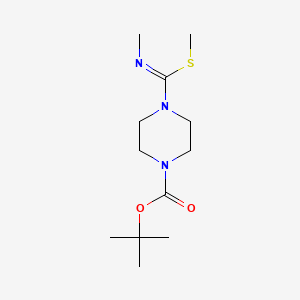
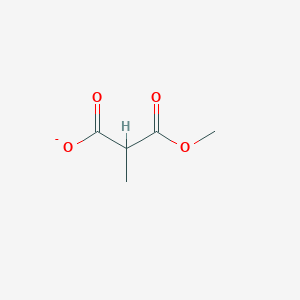
![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
